molecular formula C10H11BrO B2771723 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 92013-31-5

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2771723
CAS No.: 92013-31-5
M. Wt: 227.101
InChI Key: JEDJGVSGTZKGFJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of tetrahydronaphthalen-1-ol and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDJGVSGTZKGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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